4-Nitrophenol

Übersicht

Beschreibung

4-Nitrophenol (4-NP) is a nitroaromatic compound widely used as an intermediate in synthesizing explosives, pesticides, dyes, and pharmaceuticals, including paracetamol (acetaminophen) . It is produced through fossil fuel combustion and nitration processes . 4-NP is highly toxic, causing environmental and health risks such as mutagenicity, carcinogenicity, and organ damage . Its persistence in water systems necessitates advanced remediation strategies, such as catalytic reduction and biodegradation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-Nitrophenol kann durch die Nitrierung von Phenol mit verdünnter Salpetersäure bei Raumtemperatur synthetisiert werden . Diese Reaktion erzeugt ein Gemisch aus 2-Nitrophenol und this compound. Der Prozess beinhaltet das langsame Hinzufügen von konzentrierter Salpetersäure zu Wasser, gefolgt von der allmählichen Zugabe von Phenol unter Aufrechterhaltung der Temperatur zwischen 45-50 °C . Das Reaktionsgemisch wird dann stehen gelassen und das Produkt wird abgetrennt und gereinigt.

Industrielle Produktionsmethoden

Kommerziell wird this compound in einem zweistufigen Verfahren hergestellt, das die Nitrierung von Chlorbenzol beinhaltet, gefolgt von der Hydrolyse des resultierenden Mononitrochlorbenzols . Dieses Verfahren ist effizient für die großtechnische Produktion und sorgt für eine hohe Ausbeute des gewünschten Produkts.

Chemische Reaktionsanalyse

This compound unterliegt aufgrund des Vorhandenseins von Nitro- und Hydroxylgruppen am aromatischen Ring verschiedenen chemischen Reaktionen . Einige der wichtigsten Reaktionen umfassen:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Natriumdithionit, Zink oder Eisen in konzentrierter Salzsäure zu einer Aminogruppe reduziert werden. Diese Reaktion erzeugt 4-Aminophenol.

Alkylierung: This compound kann mit Alkylierungsmitteln wie Dimethylsulfat und Methyliodid alkyliert werden, um Derivate zu bilden.

Veresterung: Es reagiert mit Carbonsäuren unter Bildung von Estern, typischerweise katalysiert durch Schwefelsäure.

Nitrierung: Eine weitere Nitrierung von this compound kann 2,4-Dinitrophenol und Pikrinsäure ergeben.

Diazotierung: Die Aminogruppe von 4-Aminophenol kann in ein Diazoniumsalz umgewandelt werden, das in der Farbstoffsynthese verwendet wird.

Wissenschaftliche Forschungsanwendungen

This compound wird in verschiedenen Bereichen der wissenschaftlichen Forschung weit verbreitet eingesetzt:

Chemie: Es dient als Vorläufer bei der Synthese von Paracetamol (Acetaminophen) und anderen Pharmazeutika.

Industrie: This compound wird bei der Herstellung von Pestiziden, Farbstoffen und Fungiziden verwendet.

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus. Es wirkt als Substrat für Enzyme wie Sulfotransferase und Alpha-Amylase . Die Verbindung wird durch Sulfotransferase einer Sulfatkonjugation unterzogen, die ihre Ausscheidung aus dem Körper erleichtert . Darüber hinaus kann this compound bestimmte Enzyme hemmen und so Stoffwechselwege und Zellfunktionen beeinflussen .

Analyse Chemischer Reaktionen

P-Nitrophenol undergoes various chemical reactions due to the presence of nitro and hydroxyl groups on the aromatic ring . Some of the key reactions include:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium dithionite, zinc, or iron in concentrated hydrochloric acid. This reaction produces 4-aminophenol.

Alkylation: P-Nitrophenol can be alkylated to form derivatives using agents like dimethyl sulfate and methyl iodide.

Esterification: It reacts with carboxylic acids to form esters, typically catalyzed by sulfuric acid.

Nitration: Further nitration of p-nitrophenol can yield 2,4-dinitrophenol and picric acid.

Diazotization: The amino group of 4-aminophenol can be converted into a diazonium salt, which is used in dye synthesis.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Nitrophenol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of analgesics and antipyretics, such as paracetamol. Its derivatives, like 4-aminophenol (4-AP), are essential for creating various medicinal products, including anti-inflammatory drugs and dyes used in pharmaceutical formulations .

Key Pharmaceutical Uses

- Intermediate for Paracetamol : Essential for synthesizing pain relief medications.

- Synthesis of Dyes : Utilized in producing colorants for pharmaceutical products.

- Analgesics and Antipyretics : Forms the basis for several over-the-counter medications.

Analytical Chemistry

In analytical chemistry, 4-NP is widely used as a reagent in various methods, particularly spectrophotometry. It helps quantify phenolic compounds in environmental samples due to its distinct absorbance properties. This application is critical for monitoring environmental pollutants and assessing the efficacy of wastewater treatment processes .

Analytical Applications

- Spectrophotometric Analysis : Measures concentrations of phenolic compounds.

- Calibration Standards : Serves as a standard for instrument calibration due to its well-characterized properties.

Industrial Applications

This compound is extensively used in the manufacture of dyes and pigments, contributing to vibrant colors in textiles and plastics. Its role in industrial processes also extends to producing antioxidants and pH indicators due to its color-changing properties in varying pH environments .

Industrial Uses

- Dyes and Pigments : Enhances product appeal through color.

- Antioxidants : Utilized in formulations to prevent oxidation.

- pH Indicators : Changes color based on pH levels, useful in various chemical applications.

Environmental Science

As a known pollutant, this compound poses significant environmental challenges due to its toxicity and persistence in wastewater. Research focuses on developing methods for its degradation, including photocatalytic processes that utilize sunlight to break down this compound into less harmful substances . Studies have shown that certain photocatalysts can effectively degrade 4-NP under solar light, highlighting potential strategies for pollution mitigation.

Environmental Research Findings

- Photocatalytic Degradation : Effective breakdown of 4-NP using solar energy.

- Biodegradation Studies : Research indicates that specific bacterial communities can adapt to degrade 4-NP more efficiently over time .

Toxicological Studies

Research has also highlighted the toxicological effects of this compound exposure on human health. Studies indicate that exposure can promote cellular proliferation and migration in cancer cells while inhibiting apoptosis, suggesting potential implications for cancer biology . Understanding these effects is crucial for assessing risks associated with industrial exposure and environmental contamination.

Key Toxicological Insights

- Cancer Cell Proliferation : Promotes growth and invasiveness of bladder cancer cells.

- Inhibition of Apoptosis : Alters normal cellular death processes, potentially leading to tumor progression.

Wirkmechanismus

P-Nitrophenol exerts its effects through various molecular targets and pathways. It acts as a substrate for enzymes like sulfotransferase and alpha-amylase . The compound undergoes sulfate conjugation, catalyzed by sulfotransferase, which facilitates its excretion from the body . Additionally, p-nitrophenol can inhibit certain enzymes, affecting metabolic pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physicochemical Properties

- Hydrophilicity and Acidity: 4-NP is more hydrophilic than phenol, nitrobenzene, or benzene due to the electron-withdrawing nitro group, which enhances hydroxyl acidity (pKa ~7.1) via resonance and inductive effects. This contrasts with phenol (pKa ~9.9) and nitrobenzene (non-acidic) .

- Structural Reactivity: Unlike 2,4-dinitrophenol (2,4-DNP) and picric acid (PA), 4-NP lacks multiple nitro groups, reducing its fluorescence quenching efficiency in detection assays .

Environmental Impact and Sources

- Pollution Sources: 4-NP originates mainly from pesticides and pharmaceuticals, while phenol is linked to petrochemical industries . Both are persistent water pollutants, but 4-NP forms chlorinated disinfection byproducts (DBPs) during water treatment, which are more toxic than those from phenol .

- Toxicity: 4-NP shares mutagenic and carcinogenic traits with phenol derivatives but exhibits higher acute toxicity (LD₅₀: 250 mg/kg in rats) compared to phenol (LD₅₀: 317 mg/kg) .

Catalytic Reduction Efficiency

- Nanoparticle Catalysts: Monometallic vs. Bimetallic: Bimetallic Cu75Ni25 nanoparticles show 24× higher activity for 4-NP reduction than monometallic Cu, attributed to enhanced electron transfer . Au vs. Ag Nanoparticles: Gold nanoparticles (AuNPs) synthesized using Breynia rhamnoides extract degrade 4-NP faster than silver nanoparticles (AgNPs) . However, AgNPs with smaller sizes (e.g., 10 nm) outperform AuNPs in some studies due to higher surface area . Shape-Dependent Activity: Gold nanostars exhibit superior catalytic performance over nanospheres, reducing 4-NP in 8 minutes vs. 15 minutes, respectively .

Detection Methods

- Fluorescence Quenching: 4-NP shows weaker interaction with folic acid (FA) probes compared to TNT, making it less effective in fluorescence-based detection (limit of detection for TNT: 1.94 µM vs.

Biodegradation

- Sequencing Batch Reactors: 4-NP achieves >99% removal efficiency under aerobic-anoxic cycles at 200–320 mg/L concentrations, outperforming phenol in systems with simultaneous denitrification .

Data Tables

Table 1: Catalytic Performance of Nanoparticles for 4-NP Reduction

Table 2: Environmental and Toxicological Comparison

Key Research Findings

- Catalytic Mechanisms: 4-NP reduction pathways depend on pH and solvent. In acidic media, electrochemical reduction yields 4-aminophenol, while aprotic conditions form 4-hydroxylaminophenol .

- Biodegradation Limits: 4-NP degradation requires COD/N ratios ≥3 for optimal denitrification, unlike phenol, which degrades efficiently at lower ratios .

- Structural Influence: The nitro group’s position in nitrophenols (e.g., 4-NP vs. 2-NP) significantly affects redox reactivity and byproduct formation during reduction .

Biologische Aktivität

4-Nitrophenol (4-NP) is an organic compound that has garnered significant attention due to its biological activity and potential environmental impact. This article delves into its biological effects, metabolism, and implications for human health and the environment, supported by data tables and relevant case studies.

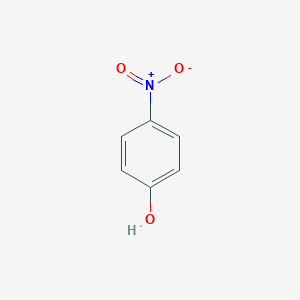

Chemical Structure and Properties

This compound is a nitrophenol compound characterized by a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring. Its chemical formula is . It appears as a yellow crystalline solid and is soluble in water, which enhances its mobility in aquatic environments.

Metabolism and Toxicokinetics

Upon exposure, this compound undergoes extensive metabolic transformation in the body. The primary metabolic pathways include:

- Phase I Metabolism : This involves oxidation and reduction reactions mediated by cytochrome P450 enzymes. 4-NP can be oxidized to form 4-nitrocatechol or reduced to 4-aminophenol .

- Phase II Metabolism : The metabolites undergo conjugation with glucuronic acid or sulfate, leading to the formation of glucuronides and sulfates, which are then excreted in urine .

The absorption of 4-NP occurs rapidly after oral exposure, with significant distribution to the liver, kidneys, plasma, and gastrointestinal tract. Studies have shown that approximately 70% of administered doses are excreted as conjugated metabolites within 24 hours .

Hematological Impact

Research indicates that exposure to this compound can lead to increased levels of methemoglobin in rats, particularly at higher concentrations. For instance, rats exposed to 112 mg/m³ showed significant increases in methemoglobin levels, which can impair oxygen transport in the bloodstream . This effect was dose-dependent, highlighting the compound's potential hematotoxicity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating notable bactericidal activity. For example, screening against sulfate-reducing bacteria revealed that certain concentrations of 4-NP can effectively disrupt biofilm formation, suggesting its potential use in controlling microbial populations in industrial settings .

Catalytic Reduction Studies

A significant area of research involves the catalytic reduction of this compound to less harmful compounds like 4-aminophenol using various catalysts. For instance:

- A study using silver nanoparticles (Ag NPs) demonstrated high efficiency in reducing 4-NP with sodium borohydride as a reducing agent. The conversion rate reached up to 92% under optimal conditions .

- Another study highlighted the effectiveness of a hybrid catalyst composed of platinum nanoparticles supported on layered double hydroxides (LDH), achieving complete hydrogenation of 4-NP within 12 minutes .

These findings not only underscore the compound's reactivity but also its relevance in wastewater treatment processes.

Environmental Implications

The widespread use of this compound in various industrial applications raises concerns about its environmental persistence and toxicity. It is frequently detected in wastewater effluents from pharmaceutical and textile industries. Its ability to undergo metabolic degradation makes it a target for remediation strategies aimed at minimizing environmental impact.

Summary Table: Biological Effects of this compound

Q & A

Basic Research Questions

Q. What are the standard methods for quantifying 4-nitrophenol in enzymatic assays?

- Methodology : this compound is widely used as a chromogenic substrate in enzymatic assays. Its quantification relies on the hydrolysis of derivatives like 4-nitrophenyl phosphate or 4-nitrophenyl-β-D-glucopyranoside, releasing free this compound, which ionizes to yellow 4-nitrophenoxide under basic conditions. Absorbance is measured at 405 nm using a spectrophotometer. Standard solutions (e.g., 10 µmol/mL) are prepared in citrate buffer (pH 4.8) for calibration .

Q. How does pH influence the adsorption efficiency of this compound onto nanocomposite materials?

- Methodology : Adsorption efficiency is pH-dependent due to the ionization state of this compound (pKa ~7.1). At pH <7, the neutral form dominates, favoring hydrophobic interactions with adsorbents like Fe₃O₄/bentonite nanocomposites. At pH >7, electrostatic repulsion between negatively charged 4-nitrophenoxide and anionic adsorbent surfaces reduces efficiency. Optimization studies using Box-Behnken design recommend pH 5–6 for maximal removal .

Q. What are the primary pathways for this compound biodegradation in aerobic-anoxic systems?

- Methodology : Sequential batch reactors (SBRs) with alternating aerobic-anoxic cycles achieve biodegradation via two pathways: (1) Aerobic oxidation by Pseudomonas spp. converts this compound to hydroquinone intermediates, and (2) Anoxic denitrification uses this compound as a carbon source, with NO₃⁻ as the terminal electron acceptor. COD/N ratios ≥3 are critical to avoid carbon-limiting denitrification rates .

Advanced Research Questions

Q. How can Box-Behnken design optimize adsorption parameters for this compound removal?

- Methodology : Response Surface Methodology (RSM) via Box-Behnken design statistically optimizes parameters like adsorbent dosage (0.5–1.5 g/L), pH (4–8), and initial concentration (50–200 mg/L). Quadratic models predict optimal conditions (e.g., 1.2 g/L Fe₃O₄/bentonite at pH 5.8) with >90% removal efficiency. Validation via ANOVA confirms model significance (p < 0.05) .

Q. What kinetic models explain the catalytic reduction of this compound using noble metal nanoparticles?

- Methodology : The Langmuir-Hinshelwood model describes the surface-catalyzed reduction of this compound to 4-aminophenol by NaBH₄. Apparent rate constants (k) are derived from pseudo-first-order kinetics (ln(Cₜ/C₀) vs. time). For example, Ni/SiO₂ catalysts achieve k = 0.28 min⁻¹, while Ag nanoparticles immobilized in polyelectrolyte brushes show diffusion-limited kinetics with activation energy ~25 kJ/mol .

Q. How to resolve contradictions in denitrification rates when COD/N ratios vary in bioreactors?

- Methodology : Low COD/N ratios (<2) limit denitrification due to insufficient carbon, while ratios ≥3 prevent nitrogen limitation. A dual-substrate kinetic model incorporating Monod equations for both COD and NO₃⁻ explains these discrepancies. Experimental validation in SBRs shows denitrification rates drop by 60% at COD/N = 2 compared to COD/N = 3 .

Q. What advanced spectroscopic techniques confirm this compound degradation intermediates?

- Methodology : LC-MS and FTIR identify intermediates like 4-nitrocatechol and hydroquinone during Fenton-like degradation. For example, Fe-TAML/H₂O₂ systems generate hydroxyl radicals (•OH), confirmed via electron paramagnetic resonance (EPR), which oxidize this compound with pseudo-first-order rate constants of 0.12 min⁻¹ in wastewater matrices .

Q. How do molecular dynamics simulations predict this compound interactions with catalytic surfaces?

- Methodology : Density Functional Theory (DFT) simulations reveal adsorption energies and charge transfer mechanisms. For Au nanoparticles, this compound binds via the nitro group with adsorption energy −1.2 eV, facilitating electron transfer from BH₄⁻ to the aromatic ring. MD trajectories confirm preferential orientation on catalytic surfaces .

Q. What statistical approaches track environmental sources of this compound contamination?

- Methodology : HydroGeoSphere (HGS) models simulate contaminant transport using spatial data (land cover, flow rates) and first-order decay rates (e.g., k = 0.035 day⁻¹). Source apportionment in river basins identifies agricultural runoff (e.g., pesticides) as the primary contributor (70%) compared to industrial effluents .

Q. How does Fe-TAML/H₂O₂ system efficiency vary across wastewater matrices?

- Methodology : In secondary wastewater effluents, Fe-TAML (180 nM) with H₂O₂ (330 µM) degrades 1 µM this compound via •OH radicals, achieving >95% removal in 30 minutes. Matrix effects (e.g., dissolved organic matter) reduce efficiency by 20–40%, quantified via competitive kinetics using probe compounds .

Eigenschaften

IUPAC Name |

4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIUGUIPKRLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-nitrophenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-nitrophenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22098-38-0 (mercury(2+) salt), 57936-22-8 (tin(2+) salt), 64047-79-6 (aluminum salt), 64047-80-9 (iron(3+) salt), 64047-81-0 (magnesium salt), 64047-82-1 (tin(4+) salt), 64047-83-2 (zinc salt), 64070-86-6 (manganese(2+) salt), 824-78-2 (hydrochloride salt) | |

| Record name | 4-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021834 | |

| Record name | 4-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact., Colorless to slightly yellow crystals; [HSDB], Solid, COLOURLESS-TO-PALE-YELLOW CRYSTALS., A white to light yellow crystalline solid. | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Nitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

534 °F at 760 mmHg (Decomposes) (NTP, 1992), 279 °C (Decomposes), 534 °F | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Nitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

377 °F (NTP, 1992), 377 °F, 169 °C | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), Solubility in water, 269,000 mg/L at 90 °C, Freely soluble in alcohol, chloroform, ether; soluble in solution of fixed alkali hydroxides and carbonates, Very soluble in ethanol, ether, and acetone, In water, 32.8 g/L at 40 °C, In water, 10,000 mg/L at 15 °C; 16,000 ng/L at 25 °C, In water, 15,600 mg/L at 25 °C, 11.6 mg/mL, Solubility in water, g/100ml at 20 °C: 1.24 | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Nitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.479 g/cu cm at 20 °C, 1.5 g/cm³, 1.48 | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1.244 at 149 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.244 at 149 °F | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 68 °F ; 18.7 mmHg at 367 °F; 2.2 mmHg at 295 °F (NTP, 1992), 0.0000979 [mmHg], 9.79X10-5 mm Hg at 20 °C; 5X10-4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.0032, 1 mmHg | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

The effects of phenobarbital treatment on the biotransformation of parathion by intact mouse liver were investigated, and the subsequent effect of phenobarbital on the acute toxicity of parathion were examined. Daily intraperitoneal treatment of male Hla(SW)BR Swiss Webster mice with 80 mg/kg phenobarbital for 4 days induced hepatic cytochrome p450 content, as well as hepatic oxidative activation and oxidative detoxification of parathion, while antagonizing the acute toxicity of parathion without directly affecting tissue cholinesterase activities. Perfusion of mouse livers from control and phenobarbital treated mice resulted in the generation of paraoxon, p-nitrophenol, and p-nitrophenyl sulfate, and p-nitrophenyl glucuronide; phenobarbital increased production of p-nitrophenol, p-nitrophenyl glucuronide, and p-nitrophenyl sulfate from livers perfused with parathion but had no effect on the production of paraoxon., Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to slightly yellow crystals, YELLOW TO BROWN SOLID | |

CAS No. |

100-02-7 | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Nitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y92ZL45L4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

235 to 239 °F (Sublimes) (NTP, 1992), 113-114 °C, 113.8 °C, 111-116 °C, 235-239 °F (sublimes) | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Nitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.